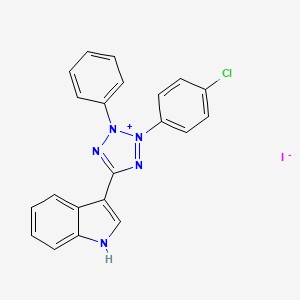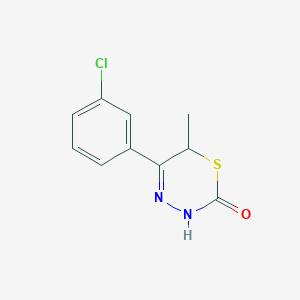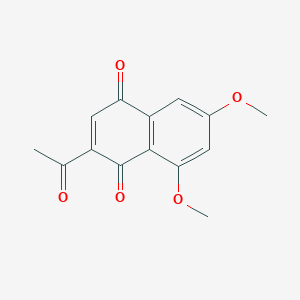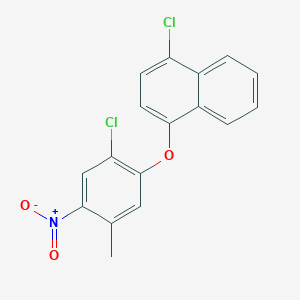
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with methanesulfonyl and phenyl groups, as well as a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of a suitable pyridine derivative with methanesulfonyl chloride in the presence of a base. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the carbonitrile group can be added through a cyanation reaction using a reagent like sodium cyanide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency. Solvent recovery and purification steps are also crucial to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced
Wissenschaftliche Forschungsanwendungen
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Wirkmechanismus
The mechanism of action of 2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl groups can act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di(methanesulfonyl)phenol: Similar structure but lacks the pyridine ring and carbonitrile group.
6-Phenylpyridine-3-carbonitrile: Similar structure but lacks the methanesulfonyl groups.
2,4-Di(methanesulfonyl)pyridine: Similar structure but lacks the phenyl group and carbonitrile group.
Uniqueness
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methanesulfonyl and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
84671-65-8 |
|---|---|
Molekularformel |
C14H12N2O4S2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2,4-bis(methylsulfonyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O4S2/c1-21(17,18)13-8-12(10-6-4-3-5-7-10)16-14(11(13)9-15)22(2,19)20/h3-8H,1-2H3 |
InChI-Schlüssel |
XQNOJWKNGZJLER-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=NC(=C1C#N)S(=O)(=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)







![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)


